molecular formula C19H17NO4 B6335525 Fmoc-L-Vinylglycine (Fmoc-L-Gly(Vinyl)-OH) CAS No. 1025434-04-1

Fmoc-L-Vinylglycine (Fmoc-L-Gly(Vinyl)-OH)

Cat. No.: B6335525
CAS No.: 1025434-04-1
M. Wt: 323.3 g/mol
InChI Key: WKYFUFWCJIKRCS-KRWDZBQOSA-N
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Description

Fmoc-L-Vinylglycine is a compound with the molecular formula C19H17NO4 and a molecular weight of 323.34 . It appears as an off-white solid . It is used in peptide and solid-phase synthesis, particularly as a building block for peptide synthesis .


Synthesis Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .


Molecular Structure Analysis

The molecular structure of Fmoc-L-Vinylglycine is determined by its molecular formula, C19H17NO4 . The packing of Fmoc-L-Vinylglycine within the crystal structure is created by interactions between the planar Fmoc groups .


Chemical Reactions Analysis

The Fmoc group is a base-labile protecting group used in organic synthesis. It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Physical and Chemical Properties Analysis

Fmoc-L-Vinylglycine has a molecular weight of 323.34 and a molecular formula of C19H17NO4 . It appears as an off-white solid . The compound should be stored at 2 - 8 °C .

Scientific Research Applications

Biochemical Significance in Drug Design

  • Flavin-containing monooxygenases (FMOs) are crucial in the metabolism of drugs and xenobiotics, transforming them into more polar, excretable metabolites. FMO-mediated pathways offer a strategic avenue for drug discovery, emphasizing the design of compounds that are favorably metabolized by these enzymes to reduce toxicity and adverse drug interactions. This research avenue could inform the use of Fmoc-L-Vinylglycine in designing drug candidates with improved metabolic profiles (Cashman & Zhang, 2006).

Plant Stress Resistance

  • The roles of organic osmolytes like glycine betaine and proline in improving plant stress resistance highlight the potential application of amino acid derivatives in agricultural biotechnology. By manipulating amino acid pathways, it's possible to enhance crop resilience to environmental stresses, suggesting a research area where Fmoc-L-Vinylglycine could be applied to study its impact on plant stress tolerance mechanisms (Ashraf & Foolad, 2007).

Therapeutic Applications in Autoinflammatory Diseases

  • The use of interleukin-1 (IL-1) inhibitors in treating familial Mediterranean fever (FMF) underscores the therapeutic potential of targeting inflammatory pathways in autoinflammatory conditions. The efficacy of IL-1 blockade in managing symptoms and preventing complications in FMF patients resistant to traditional treatments like colchicine may inspire research into novel therapeutic molecules, including peptidomimetics like Fmoc-L-Vinylglycine, for modulating inflammatory responses (Hentgen et al., 2020).

Neurodevelopmental Disorders

  • Mouse models of fragile X-associated tremor/ataxia syndrome (FXTAS) have contributed significantly to understanding the molecular and cellular abnormalities underlying neurodevelopmental disorders. Such models provide insights into the roles of mRNA, proteins, and peptides in pathology, potentially guiding the application of Fmoc-L-Vinylglycine in developing treatments or research tools for neurological conditions (Berman et al., 2013).

Mechanism of Action

Target of Action

Fmoc-L-Vinylglycine, also known as Fmoc-L-Gly(Vinyl)-OH or Fmoc-L-Vinylgly-OH, is primarily used as a protecting group for amines in organic synthesis . The fluorenylmethoxycarbonyl (Fmoc) group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Mode of Action

The Fmoc group acts as a base-labile protecting group . It is introduced to the amine group through a reaction with Fmoc-Cl . The Fmoc group can be rapidly removed by a base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The Fmoc group plays a significant role in the chemical synthesis of peptides . It allows for the rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . The Fmoc group’s use as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS) is widespread .

Pharmacokinetics

It is known that the compound has a molecular weight of 32334 and is stored at temperatures between 2 - 8 °C .

Result of Action

The primary result of the action of Fmoc-L-Vinylglycine is the protection of amines during peptide synthesis . This allows for the creation of complex peptides without unwanted side reactions .

Action Environment

The action of Fmoc-L-Vinylglycine is influenced by environmental factors such as pH and temperature . For example, the Fmoc group is base-labile, meaning it can be removed rapidly in a basic environment . Additionally, the compound exhibits temperature sensitivity, with storage recommended at temperatures between 2 - 8 °C .

Safety and Hazards

The safety data sheet for Fmoc-L-Vinylglycine indicates that it does not pose any significant hazards .

Future Directions

The development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides . The many beneficial attributes of the Fmoc group, which have yet to be surpassed by any other Nα-protecting group, allow very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity, making it an even more valuable resource for research in the post-genomic world .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)but-3-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-2-17(18(21)22)20-19(23)24-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h2-10,16-17H,1,11H2,(H,20,23)(H,21,22)/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYFUFWCJIKRCS-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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